2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
While the synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not explicitly described in the provided papers, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block is discussed . This process involves the use of Candida antarctica Lipase B (CALB) for polymerization with diacid ethyl esters. Although this does not directly relate to the synthesis of the compound , it does highlight the versatility of furan derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether, has been established through detailed NMR analysis and confirmed by in silico studies using Density Functional Theory (DFT) and classical molecular dynamics . These studies provide a foundation for understanding the conformational structure of furan derivatives, which could be extrapolated to the structure of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, the radical scavenging activity of 2,4-furfurylidene-D-sorbitol compounds against hydroxyl radicals (•OH) has been established . This suggests that furan derivatives can participate in antioxidant reactions, which may be relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical properties of 2,5-bis(hydroxymethyl)furan-based polyesters have been characterized, and the effects of the methylene units in the dicarboxylic segments on these properties have been discussed . Although this does not directly pertain to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it does provide insight into the physical characteristics that furan-containing compounds can exhibit, such as molecular weight and rigidity, which are important for material applications.
Scientific Research Applications
Application 1: Syntheses and Applications of Furanyl-Functionalised Terpyridines
- Summary of the Application : Terpyridines functionalised with furan heterocycles have excellent complexing properties as N-donor ligands towards numerous main-group, transition-metal, and lanthanide cations . These compounds find widespread applications in various fields including coordination chemistry, medicinal chemistry, and material sciences .
- Methods of Application/Experimental Procedures : The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions . A specific example is the preparation of the 4,4′,4′′-trisubstituted terpyridine 19, which bears two carboxylate groups at positions 4 and 4′′ and a furanyl ring on position 4′ . The synthesis involves the use of ester-functionalised 2-acetylpyridine derivative 18 and furfuraldehyde .
- Results/Outcomes : The resulting compounds form stable assemblies due to the thermodynamic chelate effect . In the case of transition metal complexes, the σ-donor/π-acceptor character of the dative M–N pyridine bond contributes additionally to the stability of the resulting complexes .
Application 2: Furan Platform Chemicals Beyond Fuels and Plastics
- Summary of the Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized . They have potential applications beyond the manufacture of fuels and monomers .
- Methods of Application/Experimental Procedures : The synthesis of 2-acetylfuran involves the Friedel–Crafts process . The enantioselective reduction of aromatic (including furyl) ketones is often achieved using the Noyori approach .
- Results/Outcomes : The resulting compounds can be used to synthesize a spectacular range of compounds . This demonstrates the potential of bio-based materials for applications beyond the broadly promoted manufacture of fuels and monomers .
Application 3: Electrochemical Synthesis of 2,5-Furandicarboxylic Acid
- Summary of the Application : The electrocatalytic synthesis of 2,5-furandicarboxylic acid from 5-(hydroxymethyl)furfural is a promising method for producing bio-based polymers .
- Methods of Application/Experimental Procedures : The process involves the electrochemical oxidation of 5-(hydroxymethyl)furfural to produce 2,5-furandicarboxylic acid . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis methods .
- Results/Outcomes : The electrochemical synthesis method has been shown to be effective in producing 2,5-furandicarboxylic acid, a key monomer for producing bio-based polyesters .
Application 4: Synthesis of Chiral Furans
- Summary of the Application : The synthesis of chiral furans is an important process in organic chemistry, with potential applications in the synthesis of pharmaceuticals and other bioactive compounds .
- Methods of Application/Experimental Procedures : One method for the synthesis of chiral furans involves the enantioselective reduction of aromatic (including furyl) ketones using the Noyori approach . Another method involves the use of a mixture of Lewis acids (ZrCl4/ZnI2) as a catalyst .
- Results/Outcomes : The resulting chiral furans can be used to synthesize a wide range of compounds . These compounds have potential applications in various fields, including pharmaceuticals and materials science .
Application 5: Biomedical Sciences
- Summary of the Application : Terpyridines functionalised with furan heterocycles find widespread applications in biomedical sciences . They form stable assemblies due to the thermodynamic chelate effect .
- Methods of Application/Experimental Procedures : The synthesis involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .
- Results/Outcomes : More than 600 complexes have been structurally characterised, with the number rapidly growing . These compounds find widespread applications in biomedical sciences .
Application 6: Photovoltaic Applications
- Summary of the Application : Five-membered heterocycles such as furan possess interesting features such as the capability to undergo chemical and electrochemical oxidation to afford polymers . These polymeric materials generally exhibit photophysical properties, making them interesting in materials science .
- Methods of Application/Experimental Procedures : The synthesis involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .
- Results/Outcomes : The resulting polymeric materials generally exhibit photophysical properties, making them interesting in materials science .
Safety And Hazards
Future Directions
The development of green and renewable energy sources is one of the crucial and effective approaches to mitigate the carbon footprint from fossil fuels. Biomass-derived furanyl diethers, including a library of C8–C14 2,5-bis(alkoxymethyl)furans, are regarded as sustainable bio-fuel additives that have great potential for improving the combustion performance of commercial diesels .
properties
IUPAC Name |
2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWQKZABZXLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463327 | |
Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
374790-93-9 | |
Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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